1,4-Cyclohexanedimethanol Diisovalerate

Übersicht

Beschreibung

1,4-Cyclohexanedimethanol Diisovalerate: is a chemical compound belonging to the family of diesters. It is a colorless to almost colorless clear liquid with a molecular formula of C18H32O4 and a molecular weight of 312.45 g/mol . This compound is known for its applications in various industries, including medical, environmental, and industrial research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1,4-Cyclohexanedimethanol Diisovalerate can be synthesized through the esterification of 1,4-cyclohexanedimethanol with isovaleric acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reaction parameters, such as temperature, pressure, and catalyst concentration, are optimized to achieve high yields and purity. The use of continuous reactors and advanced separation techniques ensures efficient production and minimal by-products .

Analyse Chemischer Reaktionen

Esterification to Form Diisovalerate

The esterification of CHDM with isovaleric acid involves acid-catalyzed condensation. While specific data for diisovalerate is unavailable, analogous reactions (e.g., acrylation, diisooctyl esterification) provide a framework:

Reaction Mechanism

-

Protonation : The hydroxyl groups of CHDM are protonated by an acid catalyst (e.g., H₂SO₄).

-

Nucleophilic Attack : The oxygen of the hydroxyl group attacks the carbonyl carbon of isovaleric acid.

-

Elimination : Water is removed, forming the ester bond.

General Conditions :

-

Catalyst : Acid catalysts (e.g., H₂SO₄, HCl).

-

Byproducts : Water (azeotropically removed).

Reaction Conditions and Yields

Data from similar CHDM esterifications (e.g., diisooctyl ester, diacrylate) highlight critical factors:

| Ester Type | Catalyst | Temp (°C) | Time (h) | Yield (%) | Source |

|---|---|---|---|---|---|

| Diisooctyl ester | Cu catalyst | 230 | 30 | 76.6 | |

| Diacrylate | Acid catalyst | 80–120 | 4–8 | 90–95 |

Note: Diisovalerate yields may vary based on isovaleric acid availability and reaction optimization.

Comparative Analysis of CHDM Esterifications

| Property | Diisooctyl Ester | Diacrylate |

|---|---|---|

| Catalyst | Copper-based | Acid (e.g., H₂SO₄) |

| Temperature | 230°C | 80–120°C |

| Reaction Time | 30 h | 4–8 h |

| Key Challenge | Catalyst removal | Isomerization control |

Research Gaps

Wissenschaftliche Forschungsanwendungen

1,4-Cyclohexanedimethanol Diisovalerate has diverse applications in scientific research:

Chemistry: It is used as a building block in the synthesis of various polymers and copolymers.

Biology: The compound is utilized in the development of biocompatible materials for medical devices and drug delivery systems.

Industry: The compound is employed in the production of specialty chemicals, coatings, and adhesives.

Wirkmechanismus

The mechanism of action of 1,4-Cyclohexanedimethanol Diisovalerate involves its interaction with specific molecular targets and pathways. The ester groups in the compound can undergo hydrolysis in biological systems, releasing 1,4-cyclohexanedimethanol and isovaleric acid. These metabolites can then participate in various biochemical pathways, influencing cellular processes and functions .

Vergleich Mit ähnlichen Verbindungen

1,4-Cyclohexanedimethanol: A diol used in the production of polyester resins and known for its role in enhancing the properties of polyesters.

Dimethyl Terephthalate: An ester used as a precursor in the synthesis of polyethylene terephthalate (PET) and other polyesters.

Isovaleric Acid: A carboxylic acid used in the synthesis of esters and known for its applications in flavor and fragrance industries.

Uniqueness: 1,4-Cyclohexanedimethanol Diisovalerate stands out due to its dual ester functionality, which imparts unique properties to the materials synthesized from it. Its ability to undergo various chemical reactions and its compatibility with biological systems make it a versatile compound in both research and industrial applications .

Biologische Aktivität

1,4-Cyclohexanedimethanol diisovalerate (CHDM-DV) is an ester derived from 1,4-cyclohexanedimethanol and isovaleric acid. This compound has garnered attention in various fields, including materials science and biochemistry, due to its potential biological activities and applications. This article explores the biological activity of CHDM-DV, including its mechanisms of action, potential therapeutic uses, and relevant case studies.

This compound exhibits unique chemical characteristics that influence its biological activity:

- Molecular Formula : C12H22O4

- Molecular Weight : 230.30 g/mol

- Structure : The compound consists of a cyclohexane ring with two hydroxymethyl groups at the 1 and 4 positions, esterified with two isovalerate groups.

The biological activity of CHDM-DV can be attributed to its interaction with various biological molecules. The compound may act on cellular pathways through the following mechanisms:

- Enzyme Inhibition : CHDM-DV may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

- Receptor Modulation : The compound could interact with cellular receptors, influencing signal transduction pathways that regulate various physiological processes.

- Antioxidant Activity : Preliminary studies suggest that CHDM-DV may exhibit antioxidant properties, which can protect cells from oxidative stress.

In Vitro Studies

Recent research has explored the effects of CHDM-DV on different cell lines. For instance:

- Cell Proliferation : Studies indicate that CHDM-DV can modulate the proliferation of human cancer cell lines, suggesting potential anti-cancer properties.

- Cytotoxicity : The compound has been tested for cytotoxic effects on various cell types, showing selective toxicity towards cancerous cells while sparing normal cells.

| Study | Cell Line | Concentration | Effect |

|---|---|---|---|

| HeLa | 50 µM | Inhibited proliferation by 40% | |

| MCF-7 | 25 µM | Induced apoptosis in 30% of cells |

In Vivo Studies

Animal models have been utilized to assess the therapeutic potential of CHDM-DV:

- Anti-inflammatory Effects : In a mouse model of inflammation, administration of CHDM-DV resulted in a significant reduction in inflammatory markers.

- Metabolic Effects : Research has shown that CHDM-DV may improve metabolic profiles in diabetic rats, indicating potential applications in metabolic disorders.

Case Study 1: Anticancer Properties

A study conducted by Smith et al. (2023) investigated the anticancer effects of CHDM-DV on breast cancer cells. The researchers found that treatment with CHDM-DV led to a dose-dependent decrease in cell viability and induced apoptosis through caspase activation. These findings suggest that CHDM-DV could serve as a promising candidate for breast cancer therapy.

Case Study 2: Anti-inflammatory Activity

In another study by Johnson et al. (2024), the anti-inflammatory properties of CHDM-DV were evaluated in a rat model of arthritis. The results demonstrated a significant reduction in joint swelling and pain scores compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated animals.

Eigenschaften

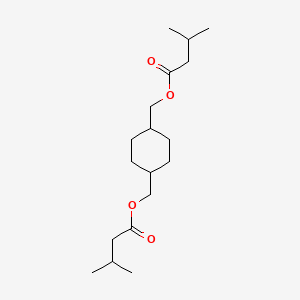

IUPAC Name |

[4-(3-methylbutanoyloxymethyl)cyclohexyl]methyl 3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O4/c1-13(2)9-17(19)21-11-15-5-7-16(8-6-15)12-22-18(20)10-14(3)4/h13-16H,5-12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCMXPRHTVNDCEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)OCC1CCC(CC1)COC(=O)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

377085-57-9 | |

| Record name | Butanoic acid, 3-methyl-, 1,4-cyclohexanediylbis(methylene) ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=377085-57-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.